synthesis and characterization of 6-iodo-2-methyl-1H-indole
synthesis and characterization of 6-iodo-2-methyl-1H-indole
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Iodo-2-methyl-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-iodo-2-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of an iodine atom at the C6 position offers a versatile handle for further molecular elaboration via cross-coupling reactions.[1][2][3][4] This document details the venerable Fischer indole synthesis as the primary synthetic route, explaining the mechanistic rationale behind the protocol. Furthermore, it outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important synthetic intermediate.
Introduction: The Significance of Iodinated Indoles
The indole nucleus is a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents used in oncology, neurology, and infectious diseases.[2][3][4][5] Its unique electronic properties and ability to mimic peptide structures allow it to interact with a wide array of biological targets.[1] The strategic functionalization of the indole ring is a primary focus of medicinal chemistry, and halogenated indoles, particularly iodo-indoles, are of paramount importance.
The carbon-iodine bond on the 6-iodo-2-methyl-1H-indole scaffold serves as a highly versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This capability allows for the modular and efficient construction of complex molecular architectures, enabling the exploration of vast chemical space in the pursuit of novel bioactive compounds. The 2-methyl substituent provides steric and electronic modifications that can influence binding affinity and metabolic stability. Therefore, mastering the synthesis and characterization of this molecule is a fundamental skill for chemists in the field.
Synthetic Strategy: The Fischer Indole Synthesis
The most reliable and widely adopted method for constructing the 2-methyl-indole core is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[6] This powerful transformation produces an indole from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7][8][9]
Mechanistic Rationale
The expertise behind the Fischer indole synthesis lies in understanding its elegant and sequential mechanism, which dictates the choice of reagents and conditions.
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of (4-iodophenyl)hydrazine with acetone to form the corresponding phenylhydrazone.
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Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical for the subsequent rearrangement.
-
[7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement). This key step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[6][8]
-
Rearomatization & Cyclization: The intermediate rapidly rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the thermodynamic stability of the newly formed aromatic indole ring system.[6][9]
// Nodes Start [label="(4-Iodophenyl)hydrazine\n+ Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation\n(Acid Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Tautomerization\nto Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[7][7]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Diimine [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Rearomatization &\nIntramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminal [label="Aminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of NH3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="6-Iodo-2-methyl-1H-indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone; Hydrazone -> Enamine; Enamine -> Rearrangement; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Aminal; Aminal -> Elimination; Elimination -> Product; }
Caption: Fig. 1: Simplified Fischer Indole Synthesis Mechanism
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution relies on careful control of temperature and moisture. The use of a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride is crucial as it facilitates both the rearrangement and the final dehydration steps.[6][7][8]
Materials:
-
(4-Iodophenyl)hydrazine hydrochloride
-
Acetone (reagent grade, dried)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask, add (4-iodophenyl)hydrazine hydrochloride (1.0 eq).
-
Add ethanol (approx. 5-10 mL per gram of hydrazine) and a few drops of glacial acetic acid.
-
Add acetone (1.1 eq) dropwise while stirring at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid. The intermediate can be isolated by filtration or used directly.
-
-
Indolization (Cyclization):
-
If using PPA: In a separate flask equipped with a mechanical stirrer and a heating mantle, pre-heat polyphosphoric acid (PPA, approx. 10x weight of hydrazone) to 80-90°C.
-
Carefully add the (4-iodophenyl)hydrazone in portions to the hot PPA. The reaction is often exothermic; maintain the temperature between 90-100°C.
-
Stir vigorously for 1-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
If using ZnCl₂: Mix the hydrazone with anhydrous zinc chloride (2-4 eq) and heat the mixture to 150-180°C for 1-2 hours.
-
-
Work-up and Quenching:
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
Very carefully, pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
-
Extraction and Purification:
-
Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or hexanes/ethyl acetate, or by flash column chromatography on silica gel.
-
// Nodes reagents [label="Starting Materials:\n(4-Iodophenyl)hydrazine\nAcetone", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Step 1: Hydrazone Formation\n(Ethanol, Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Step 2: Indolization\n(PPA or ZnCl2, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Step 3: Quenching & Neutralization\n(Ice, NaHCO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Step 4: Extraction\n(EtOAc or DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Step 5: Purification\n(Recrystallization or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\n6-Iodo-2-methyl-1H-indole", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, MS, IR, MP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reagents -> hydrazone; hydrazone -> cyclization; cyclization -> workup; workup -> extraction; extraction -> purification; purification -> product; product -> characterization; }
Caption: Fig. 2: Experimental Workflow
Characterization and Spectroscopic Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized 6-iodo-2-methyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (Indole N1) | 8.0 - 8.5 (broad) | Singlet (br s) | 1H |
| H -7 | ~7.7 | Singlet (or d) | 1H |
| H -5 | ~7.4 | Doublet (d) | 1H |
| H -4 | ~7.2 | Doublet (d) | 1H |
| H -3 | ~6.2 | Singlet (or d) | 1H |
| CH₃ (on C2) | ~2.4 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (with CH₃) | ~137 |
| C7a | ~136 |
| C3a | ~129 |
| C5 | ~128 |
| C4 | ~122 |
| C7 | ~114 |
| C3 | ~101 |
| C6 (with I) | ~85 |
| CH₃ (on C2) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound.
-
Molecular Ion (M⁺): The expected exact mass for C₉H₈IN is approximately 256.97 g/mol . The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at m/z ≈ 257.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern other than the natural abundance of ¹³C will be observed.
-
Fragmentation: A characteristic fragmentation pattern in indole derivatives is the loss of HCN from the pyrrole ring.[10] A fragment corresponding to the loss of a methyl radical (M-15) might also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3450 - 3350 (sharp) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic, CH₃) | Stretching | 2950 - 2850 |
| C=C (Aromatic) | Stretching | 1620 - 1450 |
| C-I | Stretching | 600 - 500 |
Applications in Drug Discovery and Materials Science
6-Iodo-2-methyl-1H-indole is not typically an end-product but rather a crucial intermediate. Its value lies in its potential for diversification. Researchers can leverage the iodo group for various cross-coupling reactions to synthesize libraries of novel compounds for biological screening. For example:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to create conjugated systems, often used in materials science and as precursors for other heterocycles.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
These transformations allow for the rapid assembly of complex molecules that are candidates for anticancer, antiviral, and anti-inflammatory agents.[1][2]
Conclusion
This guide has provided a detailed, scientifically-grounded framework for the . By employing the robust Fischer indole synthesis, researchers can reliably produce this valuable intermediate. The comprehensive characterization protocol, utilizing NMR, MS, and IR spectroscopy, ensures the structural integrity and purity of the final product. The strategic importance of this molecule as a versatile building block for creating complex chemical entities underscores its continued relevance in the fields of medicinal chemistry and advanced material development.
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